An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylofuranose, a five-carbon sugar. This compound serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues. Its protected furanose structure makes it an important intermediate in medicinal chemistry and drug development, particularly in the creation of antiviral and anticancer agents. The acetate (B1210297) groups serve as protecting groups for the hydroxyl functions of the xylose sugar, allowing for selective reactions at other positions and facilitating its solubility in organic solvents commonly used in synthesis.
Chemical and Physical Properties
D-Xylofuranose, 1,2,3,5-tetraacetate is a well-characterized compound with defined chemical and physical properties. These are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 1,2,3,5-tetra-O-acetyl-D-xylofuranose[1] |
| Molecular Formula | C₁₃H₁₈O₉[1] |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 42927-46-8[1] |
| Physical Form | Liquid/Neat Oil[1] |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2) (10 mg/ml). |
| Storage Temperature | Inert atmosphere, room temperature[1] |
Synthesis and Applications
The primary application of D-Xylofuranose, 1,2,3,5-tetraacetate is as a key intermediate in the synthesis of nucleoside analogues. These synthetic nucleosides are often investigated for their potential as therapeutic agents.
Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate
While a detailed, step-by-step experimental protocol from the primary literature, specifically the seminal 1950 paper by Chang and Lythgoe, could not be accessed for this guide, the general synthetic approach involves the acetylation of D-xylose. A general procedure for the acetylation of a pentose (B10789219) sugar is as follows:
General Experimental Protocol: Acetylation of D-Xylose
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Reaction Setup: D-xylose is suspended in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a base such as pyridine (B92270) or sodium acetate, which also acts as a catalyst.
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Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature (e.g., cooled initially and then allowed to warm to room temperature), to allow for the complete acetylation of all hydroxyl groups.
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Work-up: After the reaction is complete, the excess acetic anhydride is quenched, often by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
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Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The resulting oil or syrup is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure D-Xylofuranose, 1,2,3,5-tetraacetate.
Application in Nucleoside Synthesis
D-Xylofuranose, 1,2,3,5-tetraacetate is a key reactant in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides. This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar, such as an acetylated furanose, in the presence of a Lewis acid catalyst.
General Experimental Protocol: Vorbrüggen Glycosylation for Nucleoside Synthesis
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Silylation of the Nucleobase: The chosen nucleobase (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) is silylated to increase its nucleophilicity and solubility in organic solvents. This is typically achieved by reacting the nucleobase with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) in an aprotic solvent.
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Glycosylation Reaction: D-Xylofuranose, 1,2,3,5-tetraacetate is dissolved in a dry aprotic solvent (e.g., acetonitrile (B52724) or dichloroethane) and added to the solution of the silylated nucleobase.
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Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), is added to the reaction mixture to activate the sugar and facilitate the coupling reaction.
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Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.
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Purification of the Acetylated Nucleoside: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude acetylated nucleoside is then purified by column chromatography.
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Deprotection: The acetate protecting groups are removed from the sugar moiety of the synthesized nucleoside. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final nucleoside.
The following diagram illustrates the general workflow for the synthesis of a nucleoside analogue using D-Xylofuranose, 1,2,3,5-tetraacetate.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities of D-Xylofuranose, 1,2,3,5-tetraacetate itself or its direct involvement in cellular signaling pathways. Its primary role is that of a synthetic precursor. However, the biological activities of the nucleoside analogues synthesized from it are of significant interest.
It is hypothesized that, should D-Xylofuranose, 1,2,3,5-tetraacetate be taken up by cells, it would likely be deacetylated by intracellular esterases to release D-xylofuranose. The metabolic fate of D-xylofuranose is not as well-defined as that of D-xylose (in its pyranose form).
The following diagram illustrates a hypothetical intracellular processing pathway for D-Xylofuranose, 1,2,3,5-tetraacetate.
Conclusion
D-Xylofuranose, 1,2,3,5-tetraacetate is a valuable synthetic intermediate, primarily utilized in the construction of nucleoside analogues with potential therapeutic applications. While direct biological activities and involvement in signaling pathways are not well-documented for the tetraacetate form, its role as a precursor in drug discovery and development is well-established. Future research may explore the metabolic fate of this compound and its potential to influence cellular processes following deacetylation. This guide provides a foundational understanding of its properties and applications for professionals in the fields of chemical biology and drug development.
